molecular formula C8H17NO B3046813 n-Ethylhexanamide CAS No. 13092-79-0

n-Ethylhexanamide

Cat. No.: B3046813
CAS No.: 13092-79-0
M. Wt: 143.23 g/mol
InChI Key: BZWNNMQUYVVGJM-UHFFFAOYSA-N
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Description

n-Ethylhexanamide: is an organic compound with the molecular formula C8H17NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Ethylhexanamide can be synthesized through the reaction of hexanoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions: n-Ethylhexanamide undergoes various chemical reactions, including:

  • Oxidation:

    • Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction:

    • Reduction of this compound can yield primary amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution:

    • This compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
    • Common reagents: Halides, alkylating agents.

Major Products Formed:

  • Oxidation: Hexanoic acid derivatives.
  • Reduction: Ethylhexylamine.
  • Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

n-Ethylhexanamide has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in organic synthesis.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activities and interactions with biomolecules.
    • Used in the development of bioactive compounds.
  • Medicine:

    • Explored for its potential therapeutic properties.
    • Studied for its role in drug design and development.
  • Industry:

Mechanism of Action

The mechanism of action of n-Ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Uniqueness of n-Ethylhexanamide:

  • The presence of the ethyl group in this compound provides unique steric and electronic properties, influencing its reactivity and interactions.
  • Compared to similar compounds, this compound may exhibit different biological activities and chemical behaviors due to the ethyl substitution.

Properties

IUPAC Name

N-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-6-7-8(10)9-4-2/h3-7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWNNMQUYVVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291429
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-79-0
Record name NSC75457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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